molecular formula C14H15NOS B14569256 4-(2-Methyl-4-sulfanylidene-1,4-dihydroquinolin-3-yl)butan-2-one CAS No. 61640-17-3

4-(2-Methyl-4-sulfanylidene-1,4-dihydroquinolin-3-yl)butan-2-one

Cat. No.: B14569256
CAS No.: 61640-17-3
M. Wt: 245.34 g/mol
InChI Key: IPTAXGPDKDJPAF-UHFFFAOYSA-N
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Description

4-(2-Methyl-4-sulfanylidene-1,4-dihydroquinolin-3-yl)butan-2-one is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-4-sulfanylidene-1,4-dihydroquinolin-3-yl)butan-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-methylquinoline-4-thione with butan-2-one under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in ethanol at reflux temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-4-sulfanylidene-1,4-dihydroquinolin-3-yl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in butan-2-one can be reduced to form alcohols.

    Substitution: The quinoline moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

4-(2-Methyl-4-sulfanylidene-1,4-dihydroquinolin-3-yl)butan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-Methyl-4-sulfanylidene-1,4-dihydroquinolin-3-yl)butan-2-one involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. The sulfanylidene group can form covalent bonds with thiol groups in proteins, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline-4-thione: Shares the quinoline and sulfanylidene groups but lacks the butan-2-one moiety.

    4-Hydroxy-2-quinolone: Contains a similar quinoline structure but with a hydroxy group instead of sulfanylidene.

    Butan-2-one: Simple ketone structure without the quinoline moiety.

Uniqueness

4-(2-Methyl-4-sulfanylidene-1,4-dihydroquinolin-3-yl)butan-2-one is unique due to its combination of a quinoline moiety with a butan-2-one group, providing a distinct set of chemical and biological properties

Properties

CAS No.

61640-17-3

Molecular Formula

C14H15NOS

Molecular Weight

245.34 g/mol

IUPAC Name

4-(2-methyl-4-sulfanylidene-1H-quinolin-3-yl)butan-2-one

InChI

InChI=1S/C14H15NOS/c1-9(16)7-8-11-10(2)15-13-6-4-3-5-12(13)14(11)17/h3-6H,7-8H2,1-2H3,(H,15,17)

InChI Key

IPTAXGPDKDJPAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=S)C2=CC=CC=C2N1)CCC(=O)C

Origin of Product

United States

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